molecular formula C24H24ClN3O4S B3653273 2-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-isopropylbenzamide

2-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-isopropylbenzamide

Cat. No.: B3653273
M. Wt: 486.0 g/mol
InChI Key: GLFIBXLXQHGYOV-UHFFFAOYSA-N
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Description

The compound “2-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-isopropylbenzamide” is a complex organic molecule. It contains a benzamide group (a type of amide), a phenyl group (a type of aromatic hydrocarbon), and a sulfonyl group (a type of sulfur compound) . These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The amide and sulfonyl groups could potentially undergo a variety of reactions .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Without more information, it’s difficult to predict the exact mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . As with any chemical, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, its biological activity, and its potential applications in fields such as medicine or materials science .

Properties

IUPAC Name

2-[[2-(N-(4-chlorophenyl)sulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S/c1-17(2)26-24(30)21-10-6-7-11-22(21)27-23(29)16-28(19-8-4-3-5-9-19)33(31,32)20-14-12-18(25)13-15-20/h3-15,17H,16H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFIBXLXQHGYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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